PhiKan 083

Structure-based drug design p53-Y220C Binding affinity

PhiKan 083 is the original carbazole-based molecular chaperone that selectively stabilizes the p53 Y220C cancer mutant. Its well-characterized moderate affinity (Kd 125-167 µM) and documented ΔTm of 1.0 °C make it the indispensable reference standard for any SAR program developing next-generation Y220C stabilizers. Unlike broad-spectrum covalent reactivators (e.g., APR-246), PhiKan 083 binds non-covalently within the mutation-induced cavity, enabling precise thermodynamic and kinetic studies. Essential for thermal shift assays, ITC/SPR binding studies, and dissecting Y220C-specific apoptotic signaling.

Molecular Formula C16H18N2
Molecular Weight 238.33 g/mol
CAS No. 880813-36-5
Cat. No. B539824
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhiKan 083
CAS880813-36-5
SynonymsPK-083;  PK 083;  PK083
Molecular FormulaC16H18N2
Molecular Weight238.33 g/mol
Structural Identifiers
SMILESCCN1C2=C(C=C(C=C2)CNC)C3=CC=CC=C31
InChIInChI=1S/C16H18N2/c1-3-18-15-7-5-4-6-13(15)14-10-12(11-17-2)8-9-16(14)18/h4-10,17H,3,11H2,1-2H3
InChIKeyLBPNOEAFWYTTEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





PhiKan 083 (CAS 880813-36-5) Procurement Guide for p53-Y220C Cancer Mutation Research


PhiKan 083 is a carbazole-derived small molecule that acts as a molecular chaperone, specifically designed to stabilize the thermally unstable p53 cancer mutant Y220C. The Y220C mutation, prevalent in approximately 75,000 new cancer cases annually, creates a unique surface crevice in the p53 core domain, destabilizing the protein by 4 kcal/mol [1]. PhiKan 083 binds selectively within this mutation-induced pocket with a dissociation constant (Kd) of 125-167 μM, as determined by isothermal titration calorimetry (ITC) and NMR [1], and does so at a site distinct from functional DNA/protein interaction regions . By binding and stabilizing the folded state, PhiKan 083 raises the melting temperature (Tm) of the mutant protein and slows its thermal denaturation, providing a foundational tool for investigating p53-Y220C biology and for developing targeted therapeutic strategies [1].

Why General p53 Modulators Cannot Substitute for PhiKan 083 in Y220C-Specific Research


The p53 Y220C mutant presents a unique structural defect—a distinct, elongated surface crevice—that is absent in wild-type p53 and in many other p53 mutants [1]. This cavity is the direct result of the tyrosine-to-cysteine substitution at residue 220. PhiKan 083 was specifically designed and optimized through in silico screening to fit precisely into this cavity, acting as a pharmacological chaperone that stabilizes the mutant's folded conformation [1]. In contrast, broad-spectrum p53 reactivators like PRIMA-1 and its clinical analog APR-246 (Eprenetapopt) operate via a fundamentally different mechanism: they act as prodrugs that are converted to reactive electrophiles (e.g., methylene quinuclidinone) which covalently modify exposed cysteine residues across the p53 core domain [2]. While this covalent modification can promote refolding of multiple p53 mutants, it is a non-specific, alkylating mechanism that lacks the precision required for detailed Y220C-specific mechanistic studies or for the development of mutation-selective probes. Therefore, generic substitution with agents like APR-246 fails to recapitulate the selective, non-covalent, structure-guided chaperone activity of PhiKan 083, which is essential for experiments isolating the Y220C-specific biology.

PhiKan 083 Differential Performance Metrics: A Quantitative Comparison Against Key Analogs


PhiKan 083 Affinity Gains Over the Original Lead Compound (PhiKan059) Through Rational Optimization

PhiKan 083 represents a significant improvement in binding affinity compared to the initial in silico hit, PhiKan059. While PhiKan059 bound to the p53-Y220C mutant with an average Kd of 213 µM (measured by ¹H/¹⁵N-HSQC NMR at 20°C) [1], structure-guided optimization led to PhiKan 083, which exhibits a superior Kd of 125 ± 10 µM by ITC and 167 ± 12 µM by NMR [1]. This demonstrates a nearly 1.7-fold improvement in binding affinity through rational design.

Structure-based drug design p53-Y220C Binding affinity

PhiKan 083 Prolongs p53-Y220C Half-Life: A Class-Defining Pharmacological Chaperone Effect

PhiKan 083 functions as a pharmacological chaperone by stabilizing the folded state of the p53-Y220C mutant and decelerating its thermal denaturation. In the absence of a stabilizer, the p53-Y220C protein exhibits a half-life of just 3.8 minutes at body temperature (37°C). Upon binding to saturating concentrations of PhiKan 083, the protein's half-life is extended more than four-fold, to 15.7 minutes [1]. This increase in thermal stability is a direct, quantitative measure of PhiKan 083's chaperone function.

Protein stability Thermal denaturation Pharmacological chaperone

Quantifying the Affinity Gap: PhiKan 083 vs. Advanced Clinical Candidate Rezatapopt (PC14586)

As a foundational research tool, PhiKan 083 (Kd = 125-167 µM) serves a distinct purpose from high-affinity clinical candidates like Rezatapopt (PC14586), which binds with a Kd of ~2.5 nM [1][2]. This ~50,000-fold difference in affinity is critical for experimental design. The weaker affinity of PhiKan 083 makes it ideal for studying the baseline biophysics of the Y220C cavity and for assays where rapid reversibility is desired, whereas the high-affinity binding of Rezatapopt is optimized for therapeutic target engagement in vivo.

Drug discovery Clinical candidate Target engagement

PhiKan 083 Thermal Stabilization Benchmark for Structure-Activity Relationship (SAR) Studies

PhiKan 083 (also known as PK083) is the benchmark reference point in the SAR of carbazole-based p53-Y220C stabilizers. In a differential scanning fluorimetry (DSF) assay, PK083 produced a thermal shift (ΔTm) of 1.0 ± 0.1 °C at a concentration of 250 µM [1]. This modest shift defines the starting point for the series. Subsequent optimization yielded analogs like PK9318 and PK9328, which exhibit significantly larger ΔTm values of 3.6 °C and 3.3 °C, respectively, correlating with their improved binding affinities (Kd of 2.6 µM and 1.7 µM) [1].

SAR Thermal shift assay Medicinal chemistry

PhiKan 083 Exhibits Broad Pro-Apoptotic Synergy in p53-Mutant Glioblastoma Cells

PhiKan 083 demonstrates a functional, class-level property of enhancing apoptosis when combined with other p53-activating stimuli. In Ln229 glioblastoma cells engineered to express various p53 variants (wild-type, Y220C, G245S, R282W), treatment with a combination of 100 µM PhiKan 083 and 1 µM of the p53 activator NSC 123127 resulted in enhanced pro-apoptotic activity across all cell lines . This is in contrast to its modest effect on cell viability as a single agent, where 125 µM PhiKan 083 caused a ~70 ± 5% reduction in viability across the same panel of Ln229 variants after 48 hours .

Apoptosis Synergy Glioblastoma

Defined Research Applications of PhiKan 083 Based on Validated Differential Evidence


Foundational Biophysical Studies of the p53-Y220C Mutant

Due to its well-characterized, moderate binding affinity (Kd of 125-167 µM) and its proven ability to stabilize the folded state of the p53-Y220C protein (increasing its half-life from 3.8 to 15.7 minutes), PhiKan 083 is the ideal tool for investigating the fundamental biophysics of this cancer mutation [1]. Its weak enough affinity allows for reversible binding studies, while its specific fit within the mutation-induced cavity provides a robust model for understanding the thermodynamics and kinetics of pharmacological chaperone action. This makes it a critical reagent for laboratories establishing assays to measure protein folding, thermal denaturation, and target engagement for this specific mutant.

Benchmark Standard in Medicinal Chemistry and Structure-Activity Relationship (SAR) Campaigns

PhiKan 083 (PK083) is the original, well-characterized carbazole scaffold and serves as the indispensable 'zero point' reference for any SAR program aiming to develop next-generation p53-Y220C stabilizers [1]. Its documented ΔTm of 1.0 °C and Kd of 125 µM provide a quantitative baseline against which all new analogs are compared [1]. Without using PhiKan 083 as a control in thermal shift assays (DSF) and binding studies (ITC/SPR), it is impossible to accurately quantify the improvements in affinity and stabilization achieved by novel compounds like PK9318 or PK9328. Procurement of PhiKan 083 is therefore essential for any medicinal chemistry group pursuing this target.

Mechanistic Studies of p53-Dependent Apoptosis in Y220C-Mutant Cancer Models

PhiKan 083 is a valuable probe for dissecting p53-dependent apoptotic signaling in cellular models expressing the Y220C mutant. Its demonstrated ability to reduce cell viability as a single agent and, more importantly, to enhance pro-apoptotic activity in combination with other p53 activators (e.g., NSC 123127) [1] allows researchers to explore the functional consequences of p53-Y220C stabilization. This makes it a key tool for preclinical research aimed at validating the therapeutic concept of pharmacological chaperoning for this specific mutation, and for investigating combination strategies that may be relevant for future drug development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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